N'-cyclohexyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
N'-cyclohexyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and an ethanediamide moiety at position 3. The ethanediamide group is further modified with a cyclohexyl substituent, contributing to its lipophilicity and conformational stability.
Properties
IUPAC Name |
N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18(20-13-7-3-1-4-8-13)19(25)21-17-15-11-26-12-16(15)22-23(17)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLIAHSUBGARGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Based on its chemical structure, it may be involved in pathways related to the metabolism of aromatic compounds or pathways involving pyrazole derivatives.
Pharmacokinetics
For instance, the molecular weight of this compound is 335.109222 Da, which is within the range that generally allows for good absorption and distribution in the body.
Biological Activity
Structure
The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The cyclohexyl and phenyl groups contribute to its lipophilicity and may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula: C₁₈H₂₃N₃S
- Molecular Weight: 321.46 g/mol
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Activity : The thieno[3,4-c]pyrazole framework has been associated with antimicrobial effects against various bacterial strains. This may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : Some derivatives of thienopyrazoles have shown potential in reducing inflammation markers in vitro, suggesting that this compound may also possess anti-inflammatory properties.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a moderate antibacterial effect, particularly against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Similar compounds have shown efficacy against fungal strains such as Candida albicans and Aspergillus niger.
In Vivo Studies
Limited in vivo studies have been conducted; however, related compounds have shown promise in animal models for various conditions, including:
- Pain Relief : Some thienopyrazole derivatives have demonstrated analgesic properties in rodent models.
- Tumor Growth Inhibition : Initial findings suggest that certain derivatives can inhibit tumor growth in xenograft models.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of several thienopyrazole derivatives using DPPH radical scavenging assays. The results indicated that the presence of electron-donating groups significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Standard (Ascorbic Acid) | 85% |
| N'-cyclohexyl-N-{2-phenyl-...} | 72% |
| Other Derivative A | 65% |
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of N'-cyclohexyl-N-{2-phenyl-...} against several bacterial strains using the agar well diffusion method. The findings are summarized below:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The cyclohexyl group in the target compound enhances lipophilicity compared to BG14733’s 3-methylbutyl chain, which may improve membrane permeability but reduce aqueous solubility. The phenyl group at C2 in the target compound may engage in π-π stacking with aromatic residues in enzyme binding pockets, a feature shared with BG14733 and CAS 899733-57-4.
Research Findings and Implications
Crystallographic and Computational Studies
- Software such as SHELXL () and ORTEP-III () are widely used for crystallographic refinement and molecular visualization. These tools could resolve the target compound’s crystal structure, enabling precise analysis of its binding interactions.
- Comparative molecular docking studies with autotaxin (using the patented derivatives in as references) could elucidate the target compound’s binding mode and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
